N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide

Organocatalysis Rauhut–Currier reaction Enantioselective phosphine catalysis

N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide (CAS 1803239-44-2) is a chiral monophosphine ligand belonging to the SadPhos (Sulfinamide Phosphine) family, specifically within the Xiao-Phos subclass characterized by a diphenylphosphino methylene group and a tert‑butanesulfinamide moiety. This hybrid architecture combines a soft, strongly nucleophilic phosphorus donor with a hard, hydrogen‑bond‑active sulfinamide group, enabling adaptive P/S- or P/O‑hemilabile coordination to transition metals and bifunctional organocatalysis.

Molecular Formula C24H28NOPS
Molecular Weight 409.5 g/mol
Cat. No. B12497529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide
Molecular FormulaC24H28NOPS
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3
InChIKeyPLMGVQHFPQCELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide: A Hemilabile Sulfinamide-Phosphine Ligand for Asymmetric Catalysis


N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide (CAS 1803239-44-2) is a chiral monophosphine ligand belonging to the SadPhos (Sulfinamide Phosphine) family, specifically within the Xiao-Phos subclass characterized by a diphenylphosphino methylene group and a tert‑butanesulfinamide moiety [1]. This hybrid architecture combines a soft, strongly nucleophilic phosphorus donor with a hard, hydrogen‑bond‑active sulfinamide group, enabling adaptive P/S- or P/O‑hemilabile coordination to transition metals and bifunctional organocatalysis [2]. The ligand is synthesized from inexpensive, commercially available chiral tert‑butanesulfinamide in 2–3 steps with high diastereoselectivity (d.r. >20:1) [1].

Why Generic Substitution Fails for N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide: Architectural Necessity of the Hemilabile P,N,S Motif


Replacing N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide with a generic chiral monophosphine or a classical C2‑symmetric diphosphine such as BINAP eliminates the hemilabile sulfinamide arm that is mechanistically essential for both metal‑coordination adaptability and substrate‑directing hydrogen‑bond interactions [1]. In Pd‑catalyzed P–C cross‑coupling, the sulfinamide NH group forms a critical hydrogen bond with the secondary phosphine oxide substrate, directly contributing to enantioselectivity; ligands lacking this motif fail to deliver P‑stereogenic products with comparable ee [2]. Furthermore, within the SadPhos family, even a switch from diphenylphosphine (Ming‑Phos) to dicyclohexylphosphine (Xu‑Phos) alters the electronic character sufficiently to invert or erode enantioselectivity in Cu‑catalyzed alkenylation, as demonstrated by a systematic ligand‑screening study [3].

Quantitative Differentiation Evidence for N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide Versus Comparator Ligands


Organocatalytic Enantioselectivity: Xiao‑Phos (Diphenylphosphanyl/tert‑Butanesulfinamide) vs. Triphenylphosphine (PPh₃) in Intramolecular Rauhut–Currier Reaction

In the enantioselective intramolecular Rauhut–Currier reaction of bis‑enones, the target compound (as the Xiao‑Phos catalyst class) delivers α‑methylene‑γ‑butyrolactones with up to 99% ee, whereas the generic achiral catalyst triphenylphosphine (PPh₃) produces a racemic product (0% ee) under analogous conditions [1]. This establishes that the chiral sulfinamide arm is a non‑negotiable structural requirement for stereochemical induction in nucleophilic phosphine organocatalysis.

Organocatalysis Rauhut–Currier reaction Enantioselective phosphine catalysis

Pd‑Catalyzed P‑Stereogenic Phosphine Synthesis: Xiao‑Phos Enables Direct Enantioselective Cross‑Coupling vs. Classical Resolution Methods

The Pd/Xiao‑Phos catalytic system promotes direct asymmetric P–C cross‑coupling of racemic secondary phosphine oxides with aryl bromides, achieving up to 96% yield and 97% ee for P‑stereogenic tertiary phosphine oxides [1]. In contrast, traditional approaches to P‑chiral phosphines rely on stoichiometric chiral auxiliaries or resolution, which inherently limit the maximum yield to 50% per enantiomer and often proceed with moderate enantioselectivity [2]. The hemilabile coordination of Xiao‑Phos, featuring a dynamic P/S‑to‑P/O switch, is mechanistically responsible for this performance [1].

P-stereogenic phosphines Asymmetric cross-coupling Palladium catalysis

Phosphine‑Donor Electronics: Diphenylphosphine (Ming‑Phos) vs. Dicyclohexylphosphine (Xu‑Phos) in Cu‑Catalyzed Alkenylation

A systematic SadPhos ligand screen for Cu‑catalyzed enantioselective alkenylation of sulfinylamines revealed that diphenylphosphine‑containing ligands (Ming‑Phos M1–M2, bearing a PPh₂ group) consistently outperformed the more electron‑rich, sterically demanding dicyclohexylphosphine ligands (Xu‑Phos Xu1–Xu2), with the optimal diphenylphosphine ligand M13 achieving 45% yield and 89.5:10.5 er (79% ee) for the model alkenyl sulfinamide product, whereas dicyclohexylphosphine ligands gave inferior er values [1]. This demonstrates that moderate phosphine electron‑donating ability and phenyl‑based steric profile, rather than maximum electron richness, is critical for enantiocontrol in this transformation.

Copper catalysis Sulfinamide alkenylation Ligand electronic effects

Synthetic Accessibility: Two‑Step Modular Assembly from Commercial Precursors vs. Multi‑Step Syntheses of Classical Chiral Diphosphines

The target compound (and related Xiao‑Phos ligands) is synthesized in 2 steps from commercially available (R)‑(+)‑2‑methylpropane‑2‑sulfinamide and a benzaldehyde derivative via condensation followed by nucleophilic addition of diphenylmethylphosphine lithium, achieving >20:1 diastereomeric ratio [1]. In contrast, BINAP requires a multi‑step resolution or asymmetric synthesis of the binaphthyl backbone followed by phosphine installation, typically requiring 4–6 synthetic steps with lower overall yields and higher cost [2]. This modularity allows for rapid analog generation and cost‑effective scale‑up, making the target compound a practical choice for industrial asymmetric synthesis campaigns.

Ligand synthesis Modularity Commercial availability

Coordination Versatility: P,O‑ vs. P,S‑Hemilabile Modes Enable Broader Metal Compatibility than Classical Bidentate Diphosphines

X‑ray diffraction and mechanistic studies on SadPhos ligands demonstrate that the sulfinamide‑phosphine architecture can coordinate Pd(0) via P,S‑chelation and Pd(II) via P,O‑chelation, enabling a single ligand to stabilize both low‑ and high‑valent palladium intermediates during catalytic cycles [1]. This adaptive coordination is fundamentally inaccessible to classical diphosphines such as BINAP, which bind exclusively through two phosphorus atoms and cannot accommodate the change in metal oxidation state without dissociation. This unique feature underpins the success of Xiao‑Phos ligands in Pd(0)/Pd(II)‑catalyzed cascade Heck/cross‑coupling sequences where diphosphine ligands show poor reactivity [1].

Hemilabile coordination Metal compatibility Adaptive ligand design

Enantioselective Dearomative Mizoroki–Heck: Sulfinamide N‑Substituent Tuning Overcomes C–H Arylation Side‑Reaction (Xu‑Phos Subclass vs. Generic SadPhos Ligands)

In the Pd‑catalyzed dearomative Mizoroki–Heck reaction of naphthalenes, the N‑methyl‑protected Xu‑Phos variant (N‑Me‑Xu2), featuring a 3,5‑di‑tBu‑4‑methoxyphenyl group, suppressed the undesired competitive C–H arylation pathway and delivered spirooxindoles in good to excellent enantioselectivities, whereas other SadPhos ligands without this specific N‑substituent favored the non‑productive C–H arylation product [1]. This demonstrates that even within the SadPhos family, precise matching of the N‑substituent and phosphine aryl substituents to the reaction mechanism is essential; generic substitution with a different SadPhos member would compromise chemoselectivity.

Dearomative Heck reaction N‑Me‑Xu‑Phos Chemoselectivity control

Optimal Application Scenarios for N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide Based on Quantitative Differentiation


Asymmetric Synthesis of P‑Stereogenic Phosphine Ligands via Direct P–C Cross‑Coupling

The Pd/Xiao‑Phos protocol enables direct catalytic enantioselective construction of P‑chiral tertiary phosphine oxides from racemic secondary phosphine oxides, achieving up to 96% yield and 97% ee [1]. This scenario is directly relevant to pharmaceutical and agrochemical R&D groups requiring diverse, high‑enantiopurity P‑stereogenic building blocks without the 50% yield ceiling of resolution‑based methods [2]. The gram‑scale demonstration in the published work supports preparative utility.

Enantioselective Organocatalytic Rauhut–Currier and Morita–Baylis–Hillman‑Type Reactions

As a nucleophilic chiral phosphine organocatalyst, the target compound delivers α‑methylene‑γ‑butyrolactones with up to 99% ee in the intramolecular Rauhut–Currier reaction [1]. This application is suited for medicinal chemistry programs synthesizing chiral lactone‑containing fragments or natural product intermediates. The catalyst loading (10 mol%) and mild conditions (room temperature, CH₂Cl₂) are compatible with sensitive functionality.

Palladium‑Catalyzed Cascade Heck/Cross‑Coupling for Complex Polycyclic Scaffolds

The hemilabile P,O‑to‑P,S coordination switch of Xiao‑Phos‑type ligands uniquely enables Pd(0)/Pd(II) cascade sequences (e.g., Heck/Suzuki, Heck/Sonogashira) that construct benzene‑fused or spirocyclic frameworks with high enantioselectivity [1]. Research groups engaged in diversity‑oriented synthesis or fragment‑based drug discovery should consider this ligand when classical diphosphines fail to promote the cascade transformation.

Copper‑Catalyzed Enantioselective Synthesis of Chiral Sulfinamide Derivatives

In Cu‑catalyzed alkenylation of sulfinylamines, the diphenylphosphine‑type SadPhos ligands outperform dicyclohexylphosphine analogs in enantiomeric ratio, with optimal results (up to 79% ee) achieved under mild conditions (1,4‑dioxane, 40 °C) [1]. This application is relevant to medicinal chemistry groups exploring chiral S(IV) and S(VI) pharmacophores as covalent warheads or bioisosteres.

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